BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 4-amino-2-
Compound Name:

hydroxypyrimidine-5-carboxylate

Cat. No.: B187205

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry.
This document details its chemical identity, synthesis, and established role as a precursor to
pharmacologically active molecules. It is intended for researchers and professionals engaged
in drug discovery and development.

Chemical Identity and Physicochemical Properties

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative that exists in a
state of tautomeric equilibrium between its keto and enol forms. The predominant form is the
keto tautomer, for which the correct IUPAC name is Ethyl 6-amino-2-o0xo-1,2-dihydropyrimidine-
5-carboxylate.[1] However, it is widely referred to by the name of its enol form in chemical
literature and commercial catalogs.
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Table 1: Physicochemical and Computed Properties

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Ethyl 6-amino-2-oxo-1,2-
IUPAC Name dihydropyrimidine-5- PubChem[1]
carboxylate
Ethyl 4-amino-2-
hydroxypyrimidine-5- i
Synonyms Chongqing Chemdad[2]
carboxylate, 5-
Carbethoxycytosine
CAS Number 20187-46-6 PubChem[1]
Molecular Formula C7H9N30s3 PubChem[1]
Molecular Weight 183.16 g/mol PubChem[1]
Melting Point 276 °C (decomposition) Chongqing Chemdad[2]
pKa (Predicted) 7.91+£0.10 Chongqing Chemdad[2]
XLogP3 (Computed) -0.2 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor
4 PubChem[1]
Count
Topological Polar Surface Area  93.8 A2 PubChem|[1]

Synthesis and Experimental Protocols

The primary synthesis of Ethyl 6-amino-2-o0xo-1,2-dihydropyrimidine-5-carboxylate is achieved

through the cyclocondensation of an activated three-carbon component with guanidine. A well-

established method involves the reaction of ethyl cyanoacetate with guanidine in the presence

of a strong base like sodium ethoxide.
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Detailed Experimental Protocol
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The following protocol is adapted from established procedures for the synthesis of structurally

related aminohydroxypyrimidines.

Materials:

Guanidine hydrochloride

Sodium metal

Absolute ethanol

Ethyl cyanoacetate

Glacial acetic acid

Procedure:

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux
condenser and a drying tube, dissolve sodium metal (1 atomic equivalent) in absolute
ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

Guanidine Liberation: In a separate flask, add guanidine hydrochloride (1.02 molar
equivalents) to a freshly prepared sodium ethoxide solution. The free guanidine base is
formed along with a precipitate of sodium chloride.

Formation of Ethyl Sodiocyanoacetate: To another solution of sodium ethoxide, cool the flask
and add ethyl cyanoacetate (1 molar equivalent). Stir until the salt is formed.

Condensation Reaction: Filter the sodium chloride from the guanidine solution and add the
clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate. Heat the
resulting mixture under reflux for 2-4 hours.

Workup and Isolation: After the reaction is complete, evaporate the ethanol solvent to
dryness. Dissolve the resulting solid residue in a minimal amount of boiling water.

Precipitation: Acidify the hot aqueous solution with glacial acetic acid. The desired product
will precipitate upon cooling.
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 Purification: Collect the crystalline solid by filtration, wash with cold water, and dry under
vacuum to yield Ethyl 6-amino-2-o0xo-1,2-dihydropyrimidine-5-carboxylate.

Biological Activity and Applications in Drug
Development

While specific quantitative biological data for Ethyl 4-amino-2-hydroxypyrimidine-5-
carboxylate is not extensively documented in public literature, its primary value lies in its role
as a versatile synthetic intermediate. It serves as a foundational scaffold for the synthesis of
more complex molecules with significant therapeutic potential.

e Anticancer Agents: The compound is a key reagent for the synthesis of cytidine-5-carboxylic
acid and its derivatives, which have been investigated as potential anticancer agents.[2]

» Kinase Inhibitors: The 4-aminopyrimidine core is a well-known "hinge-binding" motif found in
numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity
against various kinases involved in cell proliferation and angiogenesis, such as Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2).

o Immunomodulators: Structurally related 2-aminopyrimidine derivatives have been
synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6
(STATG6), a key protein in the signaling pathway of interleukins IL-4 and IL-13. Such inhibitors
have therapeutic potential for allergic and inflammatory diseases like asthma.

VEGFR-2 Signaling Pathway

Derivatives of the aminopyrimidine scaffold can function as ATP-competitive inhibitors of the
VEGFR-2 tyrosine kinase domain. By blocking the phosphorylation and subsequent activation
of VEGFR-2, these compounds can inhibit downstream signaling cascades that lead to
endothelial cell proliferation, migration, and survival, which are hallmark processes of
angiogenesis required for tumor growth.

/ Nodes VEGF [label="VEGF", fillcolor="#FBBCO05", fontcolor="#202124"]; VEGFR2
[label="VEGFR-2 Receptor"”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor
[label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; PLCg [label="PLCy", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K
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[label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC",
fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4",
fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK
[label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK",
fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Angiogenesis\n(Proliferation,
Migration, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR?2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 ->
PI3K [label=" Activates"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335",
style=dashed, label=" Blocks ATP\nbinding site"];

PLCg -> PKC -> RAF -> MEK -> ERK; PI3K -> AKT;

ERK -> CellResponse; AKT -> CellResponse; } Caption: Inhibition of the VEGFR-2 signaling
pathway.

STAT6 Signaling Pathway

The STAT6 signaling pathway is crucial for T-helper cell 2 (Th2) differentiation, which is
implicated in allergic responses. IL-4 or IL-13 binding to their receptors activates Janus kinases
(JAKS), which then phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates
to the nucleus, and initiates the transcription of genes responsible for Th2 differentiation.
Inhibitors based on the pyrimidine scaffold can disrupt this process.

// Nodes Cytokine [label="IL-4 / IL-13", fillcolor="#FBBCO05", fontcolor="#202124"]; Receptor
[label="IL-4/IL-13 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK",
fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#F1F3F4",
fontcolor="#202124"]; pSTAT6 [label="p-STAT6", fillcolor="#F1F3F4", fontcolor="#202124"];
Dimer [label="p-STAT6 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus
[label="Nucleus", shape=oval, style=dashed, fontsize=12]; Transcription [label="Gene
Transcription\n(Th2 Differentiation)"”, shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK ->
STATG6 [label=" Phosphorylates"]; STAT6 -> pSTAT6; pSTAT6 -> Dimer [label=" Dimerizes"];
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Dimer -> Nucleus [label=" Translocates"]; Nucleus -> Transcription [label=" Initiates"]; Inhibitor -
> STATG6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\nactivation"]; }
Caption: Inhibition of the IL-4/IL-13/STAT6 signaling pathway.

Conclusion

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a foundational molecule in medicinal
chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive
starting point for the development of sophisticated therapeutic agents. While the compound
itself may not be the final active pharmaceutical ingredient, its pyrimidine core is central to the
mechanism of action of numerous targeted therapies, particularly in oncology and immunology.
Further exploration and derivatization of this scaffold hold significant promise for the discovery
of novel drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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